

# Application Notes and Protocols for RF Magnetron Sputtering of CuCrO<sub>2</sub> Thin Films

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## Compound of Interest

Compound Name: Chromium copper oxide

Cat. No.: B078546

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Copper chromite (CuCrO<sub>2</sub>), a p-type transparent conducting oxide (TCO), has garnered significant interest for its potential applications in transparent electronics, such as thin-film transistors, transparent diodes, and solar cells.[1] Its delafossite crystal structure endows it with a unique combination of high electrical conductivity and optical transparency in the visible spectrum.[2][3] Radio frequency (RF) magnetron sputtering is a versatile and widely used physical vapor deposition technique for fabricating high-quality CuCrO<sub>2</sub> thin films. This document provides detailed application notes and experimental protocols for the deposition of CuCrO<sub>2</sub> thin films using RF magnetron sputtering, intended to guide researchers in this field.

## Experimental Protocols

### I. Substrate Preparation

- **Substrate Selection:** Quartz or fused silica substrates are commonly used for high-temperature deposition and annealing due to their thermal stability and low coefficient of thermal expansion.[4][5]
- **Cleaning Procedure:**
  1. Sequentially clean the substrates in an ultrasonic bath with acetone, methanol, and deionized water for 15 minutes each.

2. Dry the substrates using a high-purity nitrogen gas gun.
3. Immediately load the cleaned substrates into the sputtering chamber to minimize surface contamination.

## II. RF Magnetron Sputtering Deposition

This protocol describes a general procedure for depositing  $\text{CuCrO}_2$  thin films using a dual-target RF magnetron sputtering system. The specific parameters can be adjusted based on the desired film properties.

- Chamber Evacuation:
  1. Mount the prepared substrates onto the substrate holder.
  2. Evacuate the sputtering chamber to a base pressure of at least  $5 \times 10^{-7}$  Torr to ensure a high-purity deposition environment.[\[1\]](#)[\[6\]](#)
- Target Configuration:
  - Dual Metallic Targets: Utilize high-purity copper (Cu) and chromium (Cr) targets (99.99% purity). A DC power source can be used for the Cu target, while an RF source is used for the Cr target.[\[5\]](#)
  - Ceramic Targets: Alternatively, use high-purity cuprous oxide ( $\text{Cu}_2\text{O}$ ) and chromium oxide ( $\text{Cr}_2\text{O}_3$ ) targets with RF power sources for both.[\[6\]](#)[\[7\]](#)
- Deposition Parameters:
  1. Substrate Temperature: Heat the substrates to the desired deposition temperature, typically in the range of 300-400°C.[\[1\]](#)[\[5\]](#)
  2. Working Gas: Introduce a mixture of argon (Ar) as the sputtering gas and oxygen ( $\text{O}_2$ ) as the reactive gas. The gas flow rates should be precisely controlled using mass flow controllers.
  3. Deposition Pressure: Maintain a constant deposition pressure, typically around 10 mTorr.[\[1\]](#)[\[6\]](#)

4. Substrate Rotation: Rotate the substrate holder at a constant speed (e.g., 20 rpm) to ensure uniform film thickness.[\[1\]](#)[\[7\]](#)
5. Sputtering Power:
  - For dual metallic targets (Cu and Cr), the power applied to each target can be varied to control the film's stoichiometry. For instance, maintain the Cr RF power at 100 W while varying the Cu DC power from 10 W to 40 W.[\[5\]](#)
  - For ceramic targets ( $\text{Cu}_2\text{O}$  and  $\text{Cr}_2\text{O}_3$ ), maintain the  $\text{Cr}_2\text{O}_3$  RF power at 200 W and vary the  $\text{Cu}_2\text{O}$  RF power from 10 W to 100 W.[\[6\]](#)
6. Deposition Time: The deposition time will depend on the desired film thickness and the calibrated deposition rate. A typical thickness for these films is around 2000 Å (200 nm).[\[1\]](#)
- Cool Down: After deposition, allow the substrates to cool down to room temperature in a vacuum or an inert atmosphere before removal from the chamber.

### III. Post-Deposition Annealing

Post-deposition annealing is a critical step to crystallize the as-deposited amorphous films into the desired delafossite  $\text{CuCrO}_2$  phase.

- Furnace Setup: Place the deposited films in a tube furnace.
- Annealing Atmosphere: Introduce a high-purity nitrogen ( $\text{N}_2$ ) atmosphere with a constant flow rate (e.g., 300 sccm).[\[1\]](#)[\[7\]](#)
- Annealing Temperature and Duration:
  - The annealing temperature is crucial for phase formation. Single-phase delafossite  $\text{CuCrO}_2$  is typically achieved at annealing temperatures between 600°C and 800°C.[\[3\]](#)[\[5\]](#)
  - An annealing duration of several hours (e.g., 4 to 10 hours) is often required for complete crystallization.[\[5\]](#)[\[7\]](#)
- Cool Down: After annealing, allow the furnace to cool down slowly to room temperature under the nitrogen atmosphere to prevent oxidation and thermal shock.

## Data Presentation

The following tables summarize the influence of key sputtering and annealing parameters on the properties of CuCrO<sub>2</sub> thin films, as reported in the literature.

Table 1: Effect of Sputtering Power on CuCrO<sub>2</sub> Thin Film Properties

Target Configuration	Cu Target Power (W)	Cr Target Power (W)	Resistivity ( $\Omega\cdot\text{cm}$ )	Average Transmittance (%)	Optical Bandgap (eV)	Grain Size (nm)	Resulting Phase
Dual Metallic (Cu/Cr)	10	100 (RF)	-	-	-	99.2	Cr <sub>2</sub> O <sub>3</sub> -rich
Dual Metallic (Cu/Cr)	20	100 (RF)	28.6	57.5	3.08	110.05	Single-phase CuCrO <sub>2</sub>
Dual Metallic (Cu/Cr)	30	100 (RF)	56.2	-	-	132.81	CuO + CuCrO <sub>2</sub>
Dual Metallic (Cu/Cr)	40	100 (RF)	101.8	-	-	153.62	CuO + CuCrO <sub>2</sub>
Ceramic (Cu <sub>2</sub> O/Cr <sub>2</sub> O <sub>3</sub> )	10 (Cu <sub>2</sub> O)	200 (Cr <sub>2</sub> O <sub>3</sub> )	-	-	3.62	-	Cr <sub>2</sub> O <sub>3</sub> -rich
Ceramic (Cu <sub>2</sub> O/Cr <sub>2</sub> O <sub>3</sub> )	30 (Cu <sub>2</sub> O)	200 (Cr <sub>2</sub> O <sub>3</sub> )	151.99	-	-	-	-
Ceramic (Cu <sub>2</sub> O/Cr <sub>2</sub> O <sub>3</sub> )	50 (Cu <sub>2</sub> O)	200 (Cr <sub>2</sub> O <sub>3</sub> )	0.652	~81	3.21	-	Single-phase CuCrO <sub>2</sub>
Ceramic (Cu <sub>2</sub> O/Cr <sub>2</sub> O <sub>3</sub> )	100 (Cu <sub>2</sub> O)	200 (Cr <sub>2</sub> O <sub>3</sub> )	-	-	3.00	-	CuO-rich

Data compiled from[1][5][8].

Table 2: Effect of Post-Deposition Annealing Temperature on CuCrO<sub>2</sub> Thin Film Properties

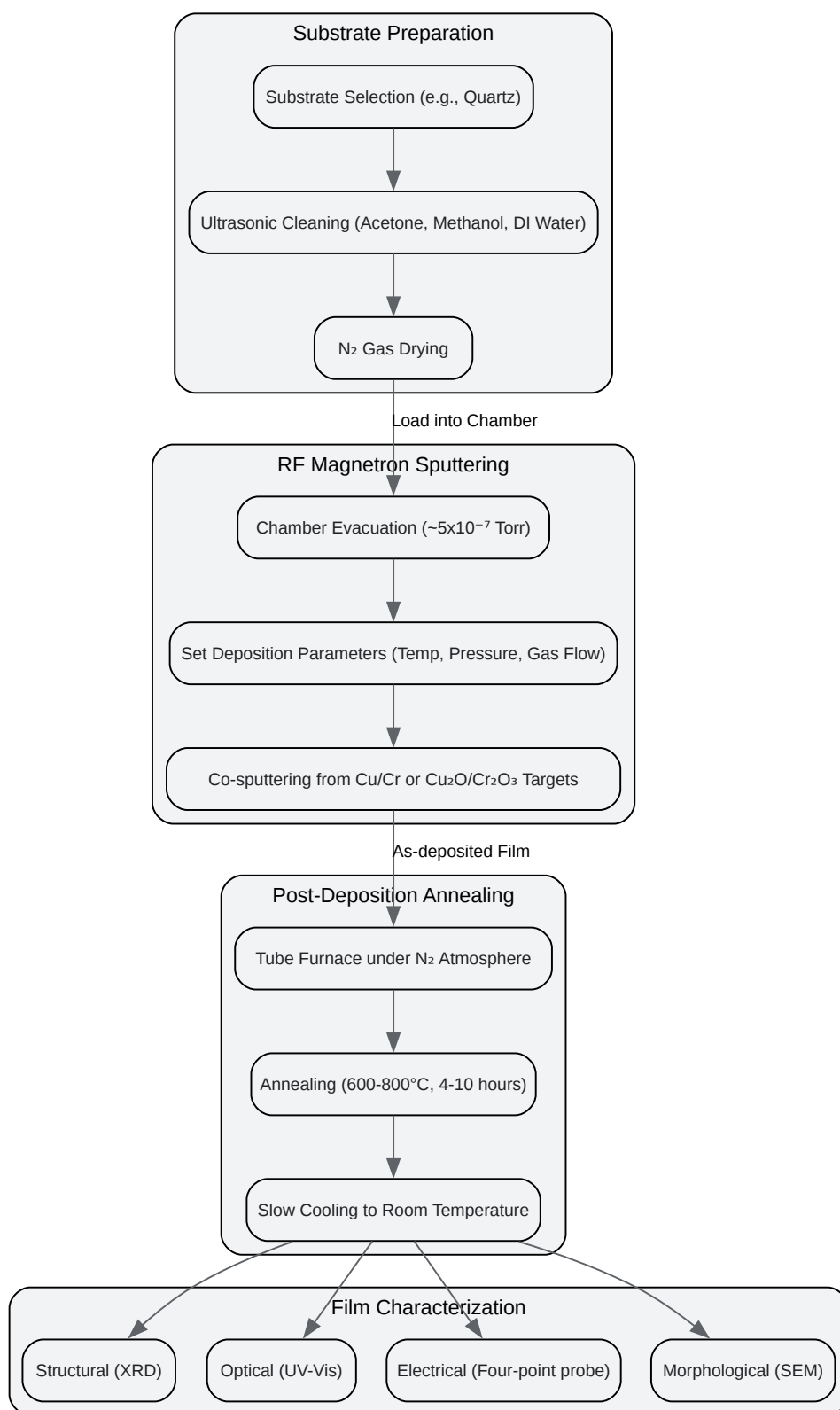
Deposition Method	Annealing Temperature (°C)	Resulting Phase	Resistivity ( $\Omega\cdot\text{cm}$ )	Average Transmittance (%)	Optical Bandgap (eV)	Average Grain Size (nm)
RF Sputtering (Cu <sub>2</sub> O/Cr <sub>2</sub> O <sub>3</sub> targets)	600	Two-phase	-	-	3.74	40.22
RF Sputtering (Cu <sub>2</sub> O/Cr <sub>2</sub> O <sub>3</sub> targets)	650	Single-phase CuCrO <sub>2</sub>	0.652	~81	3.21	-
RF Sputtering (Cu <sub>2</sub> O/Cr <sub>2</sub> O <sub>3</sub> targets)	900	Two-phase	-	-	3.16	105.31
Reactive Sputtering	575	CuO + CuCr <sub>2</sub> O <sub>4</sub>	-	-	-	-
Reactive Sputtering	600	Dominant CuCrO <sub>2</sub>	-	-	-	-
Reactive Sputtering	625	Single-phase CuCrO <sub>2</sub>	4.31	62	3.14	-

Data compiled from[\[3\]](#)[\[7\]](#).

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the fabrication of CuCrO<sub>2</sub> thin films using RF magnetron sputtering.

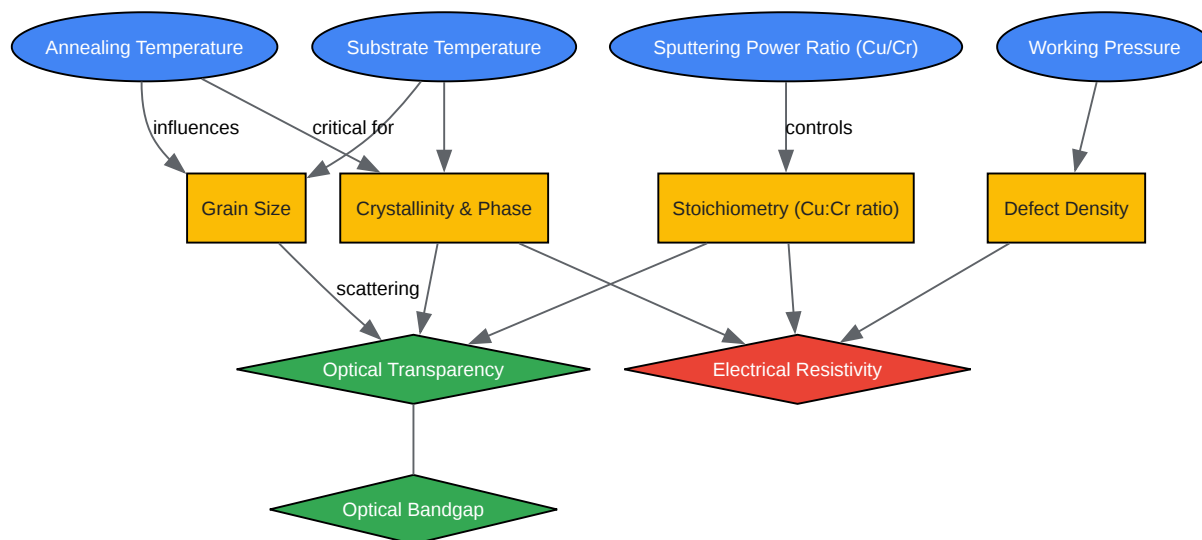


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Caption: Experimental workflow for  $\text{CuCrO}_2$  thin film deposition.

## Parameter-Property Relationships

This diagram illustrates the influence of key sputtering parameters on the final properties of the CuCrO<sub>2</sub> thin films.



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Caption: Interplay of sputtering parameters and film properties.

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